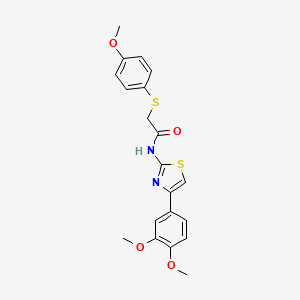![molecular formula C22H17ClN2O5S B2398838 (4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione CAS No. 373372-41-9](/img/structure/B2398838.png)
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C22H17ClN2O5S and its molecular weight is 456.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Potential Chemotherapeutic Applications
Some novel azaimidoxy compounds, including derivatives similar to the queried compound, have been synthesized and evaluated for their antimicrobial activities to assess their potential as chemotherapeutic agents. The structure of these compounds was established through various spectroscopic methods, and their antimicrobial screenings suggest potential for medical application, underscoring the importance of such compounds in developing new treatments (Shilpi Jain, D. P. Nagda, G. L. Talesara, 2006).
Inhibitory Effects on Biological Processes
Compounds structurally related to the queried molecule have been identified as inhibitors of glycolate oxidase, a key enzyme in plant metabolism. These inhibitors have shown to impact photosynthetic CO2 fixation and photophosphorylation, indicating the potential for these compounds to influence biological processes at the cellular level (G. Baumann, Ch. Przybilski, 1990).
Electropolymerization and Photoluminescent Properties
Research into π-conjugated polymers containing derivatives of the queried compound has revealed their potential in electronic applications. These studies have focused on the synthesis of polymers with enhanced photoluminescent properties and electrical conductivity, suggesting uses in organic electronics and solar cell technologies (T. Beyerlein, B. Tieke, 2000).
Biological Activity and Drug Development
A series of cyclic imides related to the queried compound has been synthesized and evaluated for their potential to reverse electroconvulsive shock-induced amnesia in mice. This research highlights the therapeutic potential of these compounds in treating cognitive disorders and improving memory (D. Butler, J. D. Leonard, B. Caprathe, et al., 1987).
Propriétés
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5S/c1-29-15-8-5-13(11-16(15)30-2)18-17(19(26)12-3-6-14(23)7-4-12)20(27)21(28)25(18)22-24-9-10-31-22/h3-11,18,26H,1-2H3/b19-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOICQPVJZCHOAB-HTXNQAPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
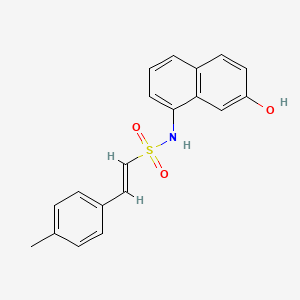
![2-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2398758.png)
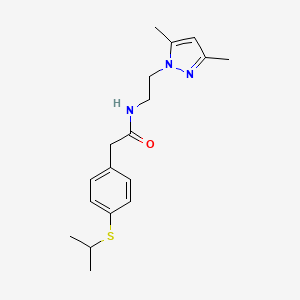
![3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE](/img/structure/B2398761.png)
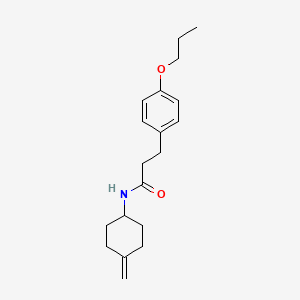

![2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride](/img/structure/B2398766.png)
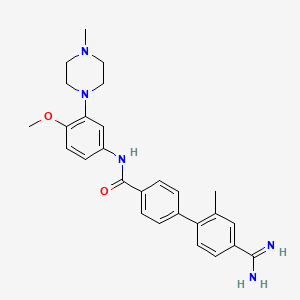
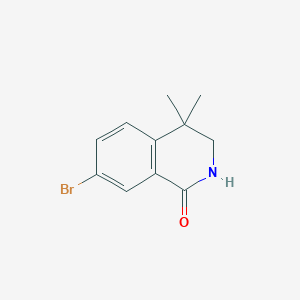
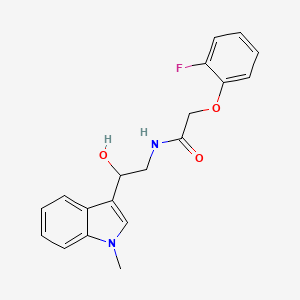
![(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2398771.png)
![1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL](/img/structure/B2398774.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2398776.png)
